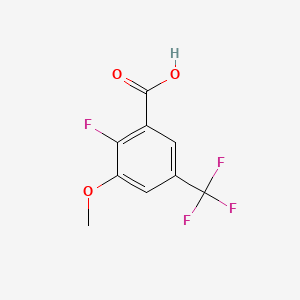

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3. It is characterized by the presence of a fluoro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThis process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions . Another approach involves the use of trifluoromethylated intermediates, which are further functionalized to introduce the fluoro and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the trifluoromethyl group plays a crucial role.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The trifluoromethyl group enhances cellular uptake, which may improve efficacy against cancer cells.

- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

- Enzyme Inhibition : The sulfonamide-like functionality allows the compound to mimic natural substrates, making it a candidate for enzyme inhibition studies. This property is particularly relevant in drug design targeting metabolic pathways.

- Antiviral Potential : Preliminary studies suggest that this compound may inhibit viral replication processes, indicating its potential as an antiviral agent.

Agrochemical Applications

- Pesticide Development : The lipophilic nature of the compound makes it suitable for use in developing new agrochemicals that require effective penetration into plant tissues to enhance efficacy against pests and diseases .

Materials Science

- Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced materials and polymers due to its reactive functional groups. Its incorporation into polymer matrices may enhance properties such as thermal stability and chemical resistance .

Case Study 1: Anticancer Research

A study focusing on derivatives of benzoic acid demonstrated that compounds similar to 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in cell proliferation.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the enzyme inhibition potential of sulfonamide derivatives, including those structurally related to this compound. These studies showed that the compound could effectively inhibit enzymes critical for bacterial survival, paving the way for antibiotic development .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals, where it can modulate the function of enzymes or receptors by binding to their active sites .

Comparación Con Compuestos Similares

- 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

- 2-Bromo-5-(trifluoromethyl)benzoic acid

Comparison: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique combination of functional groups, which significantly enhance its biological activity and chemical reactivity. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is C8H4F4O2, with a molecular weight of approximately 238.14 g/mol. The presence of a fluorine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 5-position contributes to its distinct properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H4F4O2 |

| Molecular Weight | 238.14 g/mol |

| Functional Groups | Fluorine, Methoxy, Trifluoromethyl |

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been studied primarily for its potential as an antiviral agent , particularly in inhibiting the membrane fusion of viruses such as influenza A. The compound demonstrates promising inhibitory effects at low micromolar concentrations, highlighting its potential utility in antiviral drug design.

Antiviral Activity

In vitro studies have shown that this compound can effectively inhibit viral fusion processes, making it a candidate for further investigation in antiviral therapies. Its interactions with proteins involved in cellular signaling pathways are also under exploration, indicating a broader spectrum of biological activity.

The mechanism of action for this compound is believed to involve modulation of specific molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and metabolic stability, crucial factors in drug development .

Case Studies and Research Findings

- Antiviral Studies : A study demonstrated that this compound exhibits significant antiviral properties by inhibiting influenza A virus at low concentrations. The compound's unique structure allows for effective interaction with viral proteins involved in membrane fusion.

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the fluorinated benzoic acid structure can alter biological activity significantly. For example, compounds with different substitution patterns exhibited varying degrees of potency against viral targets, highlighting the importance of structural features in determining biological efficacy .

- Potential Anticancer Activity : Preliminary investigations suggest that this compound may also exhibit anticancer properties. Its ability to modulate cellular signaling pathways could play a role in inhibiting cancer cell proliferation, although further studies are needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound provides specific advantages in terms of biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Lacks methoxy group; focuses on fluorinated substitutions | Moderate antiviral activity |

| 2-Fluoro-3-methoxybenzoic acid | Similar structure but different substitution pattern | Limited antiviral activity |

| 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | Larger structure; may exhibit distinct pharmacological properties | Potentially higher potency due to additional phenyl ring |

Propiedades

IUPAC Name |

2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGNQGXCGZSJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.